molecular formula C27H19F4N3O2S B108736 N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide

货号: B108736
分子量: 525.5 g/mol
InChI 键: DXBJGDVBQPEMOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C27H19F4N3O2S and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

GSK 9027 interacts with the glucocorticoid receptor, a type of nuclear receptor, and acts as an agonist . This interaction leads to the inhibition of the production of proinflammatory mediators such as IL-6

Cellular Effects

GSK 9027 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the glucocorticoid receptor and inhibiting the production of proinflammatory mediators . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are still being researched.

Molecular Mechanism

The molecular mechanism of action of GSK 9027 involves its interaction with the glucocorticoid receptor. As an agonist, GSK 9027 binds to this receptor and triggers a response, which includes the inhibition of the production of proinflammatory mediators . This can lead to changes in gene expression and impacts on various cellular processes.

属性

IUPAC Name

N-[4-[1-(4-fluorophenyl)indazol-5-yl]-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJGDVBQPEMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Customer
Q & A

Q1: What is the mechanism of action of GSK9027?

A1: GSK9027 is a non-steroidal agonist of the glucocorticoid receptor (GR), also known as NR3C1. [, , ] Similar to steroidal glucocorticoids, GSK9027 binds to the GR, leading to downstream effects such as transactivation of anti-inflammatory genes like DUSP1, RGS2, TSC22D3 and CDKN1C. [, ]

Q2: How does the activity of GSK9027 compare to traditional glucocorticoids in the context of TNFα-induced glucocorticoid resistance?

A2: Studies have shown that GSK9027, while being a potent GR agonist, exhibits a partial agonist profile compared to full agonists like dexamethasone. [, ] Interestingly, TNFα, a pro-inflammatory cytokine, reduces the activity of both full and partial GR agonists, including GSK9027, indicating a shared mechanism of resistance. [, ] This suggests that GSK9027 might be susceptible to similar resistance mechanisms as traditional glucocorticoids in inflammatory conditions.

Q3: Can the effects of GSK9027 be modulated by other drugs?

A3: Research indicates that the long-acting β2-adrenoceptor agonist formoterol can enhance the transcriptional activity of GSK9027, even in the presence of TNFα-induced resistance. [, ] This suggests a potential synergistic effect between GSK9027 and formoterol, potentially improving its efficacy. Furthermore, inhibitors of specific kinases like JNK and IKK2 have shown some ability to partially restore GSK9027 activity in the presence of TNFα, highlighting potential targets for mitigating glucocorticoid resistance. [, ]

Q4: Are there any observed off-target effects of GSK9027?

A4: One study observed that GSK9027, along with other GR antagonists like RU-486, unexpectedly increased cAMP production in human airway smooth muscle cells. [] This effect was also observed with forskolin and β2-adrenergic receptor agonists, suggesting a potential non-specific interaction with cAMP signaling pathways. [] Further research is needed to fully elucidate this off-target effect and its potential implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。